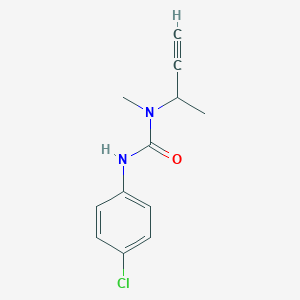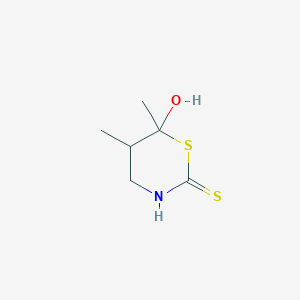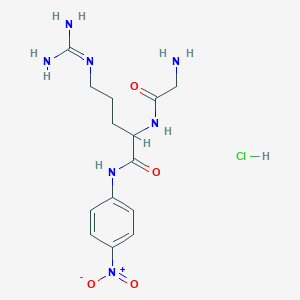
N,N-dimethylmorpholine-2-carboxamide
Übersicht
Beschreibung
N,N-dimethylmorpholine-2-carboxamide is a chemical compound with the CAS Number: 135072-23-0 and Molecular Weight: 158.2 . Its IUPAC name is N,N-dimethyl-2-morpholinecarboxamide .
Molecular Structure Analysis
The molecular formula of N,N-dimethylmorpholine-2-carboxamide is C7H14N2O2 . The Inchi Code is 1S/C7H14N2O2/c1-9(2)7(10)6-5-8-3-4-11-6/h6,8H,3-5H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Zinc Ion Determination
N,N-dimethylmorpholine-2-carboxamide derivatives have been explored for their potential as fluorescent probes, especially in the detection of zinc ions. The introduction of carboxamide groups into certain molecules, like 8-aminoquinoline, has led to the creation of 8-amidoquinoline derivatives. These derivatives exhibit enhanced water solubility and cell membrane permeability, making them effective for biological applications. They have been recognized for their rapid reactivity, good selectivity, and biocompatibility, especially in zinc ion sensing for both environmental and biological contexts (Mohamad et al., 2021).
Industrial Applications and Toxicological Perspectives
While not directly related to N,N-dimethylmorpholine-2-carboxamide, it's notable that N,N-Dimethylformamide (DMF), a compound with structural similarity, is widely used as an organic solvent in industries like synthetic leather and resin production. Its industrial significance is shadowed by its controversial hazardous effects, particularly liver damage, in exposed workers. Despite the excellent solvent properties, the potential health risks, especially in occupational settings, have prompted extensive research into DMF's toxicology and mechanisms of toxicity (Kim & Kim, 2011).
Biomedical Applications of Phosphorus-containing Polymers
Phosphorus-containing polymers, particularly those involving carboxamide groups, have garnered significant interest in the biomedical field due to their properties like biocompatibility and hemocompatibility. These polymers have found applications in diverse areas such as dentistry, regenerative medicine, and drug delivery. The 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer, with its biomimetic structure, has been a focal point, leading to the development of phosphorylcholine-containing (co)polymers. These materials represent a promising class for various biomedical applications (Monge et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-dimethylmorpholine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)7(10)6-5-8-3-4-11-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBLRJCALSOJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607634 | |
| Record name | N,N-Dimethylmorpholine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylmorpholine-2-carboxamide | |
CAS RN |
135072-23-0 | |
| Record name | N,N-Dimethylmorpholine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)
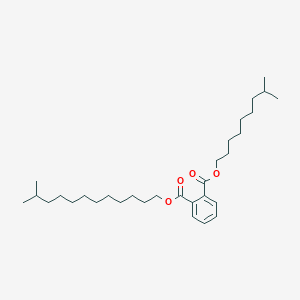



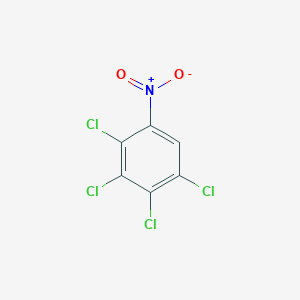
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)
